molecular formula C8H15N3 B13585670 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine

4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine

Cat. No.: B13585670
M. Wt: 153.22 g/mol
InChI Key: ZHECQAJVZCEWOK-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-amine under controlled conditions. One common method involves dissolving the reactants in ethanol and cooling the solution to 0°C. The mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 3-(1H-Pyrazol-1-yl)butanoic acid
  • 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Uniqueness

4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)butan-2-amine

InChI

InChI=1S/C8H15N3/c1-7(9)3-4-8-5-6-10-11(8)2/h5-7H,3-4,9H2,1-2H3

InChI Key

ZHECQAJVZCEWOK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=NN1C)N

Origin of Product

United States

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